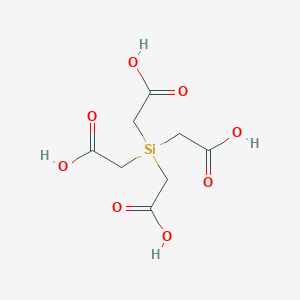
2,2',2'',2'''-Silanetetrayltetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid: is a silicon-based organic compound characterized by its four acetic acid groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid typically involves the reaction of silicon tetrachloride with acetic acid in the presence of a catalyst. The reaction proceeds through the formation of intermediate silicon esters, which are subsequently hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques is crucial to obtain the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and acetic acid.
Reduction: Reduction reactions may yield silicon hydrides and acetic acid derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and may be carried out under reflux conditions.
Major Products Formed:
Oxidation: Silicon dioxide and acetic acid.
Reduction: Silicon hydrides and acetic acid derivatives.
Substitution: Various silicon-based compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Biology: The compound can be employed in the development of silicon-based biomaterials for medical implants and drug delivery systems.
Medicine: Research is ongoing into its potential use in targeted drug delivery and as a component of diagnostic imaging agents.
Industry: It is utilized in the production of advanced ceramics, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile building block in chemical synthesis. The acetic acid groups enhance its solubility and reactivity, facilitating its incorporation into various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Silane (Silicane): A simpler silicon-based compound with the formula SiH4, used as a precursor to elemental silicon.
Tetrasilane: A silane analog of butane with the formula SiH3-(SiH2)2-SiH3, known for its pyrophoric properties.
Uniqueness: 2,2’,2’‘,2’‘’-Silanetetrayltetraacetic acid is unique due to its four acetic acid groups, which provide enhanced reactivity and solubility compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability, such as in advanced materials and biomedical devices.
Eigenschaften
CAS-Nummer |
65180-54-3 |
|---|---|
Molekularformel |
C8H12O8Si |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
2-[tris(carboxymethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H12O8Si/c9-5(10)1-17(2-6(11)12,3-7(13)14)4-8(15)16/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
HEVRACMFOHWSNX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)[Si](CC(=O)O)(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


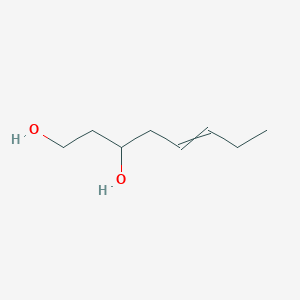

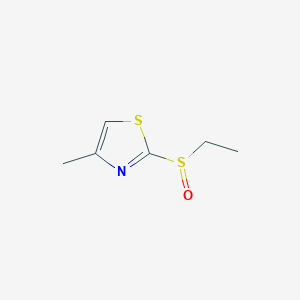
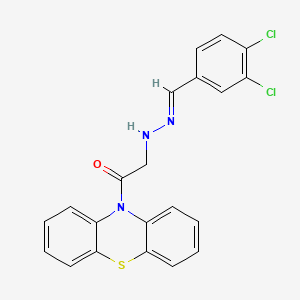


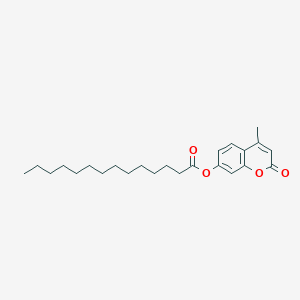

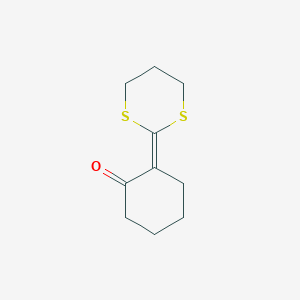

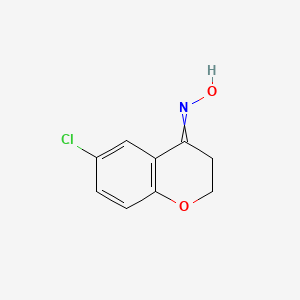
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)


